Micropeptin 478B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Micropeptin 478B is a plasmin inhibitor isolated from the Cyanobacterium Microcystis aeruginosa.
Scientific Research Applications
Protease Inhibition
Micropeptin 478B has been identified as a potent inhibitor of various proteases. It's part of a group of micropeptins isolated from the cyanobacterium Microcystis aeruginosa, which have been shown to inhibit trypsin and chymotrypsin. These compounds vary in their inhibitory concentration (IC50), indicating their potential for diverse biomedical applications, especially in conditions where protease activity is a factor (Gesner-Apter & Carmeli, 2009).
Chemical Biology and Drug Discovery
This compound, as a member of the Ahp-cyclodepsipeptides family, has shown significant promise in drug discovery due to its serine protease inhibitory properties. Research on Ahp-cyclodepsipeptides, which includes micropeptins, has focused on their isolation, structural elucidation, biosynthesis, and molecular mode of action, contributing substantially to the field of chemical biology and pharmacology (Köcher et al., 2020).
Enzyme Inhibition Mechanism Studies
The elucidation of the structure of this compound and its analogs has been crucial in understanding their mechanism of enzyme inhibition. This information is vital for the design of potent aminopeptidase inhibitors and other pharmaceutical agents targeting specific enzymes. The crystal structure of microginin FR1, a compound similar to this compound, bound to bovine lens leucine aminopeptidase, has provided insights into the binding structure and could be beneficial for the development of new inhibitors (Kraft et al., 2006).
Genetic and Biosynthetic Studies
The genetic basis for the biosynthesis of this compound has been a subject of study. The gene cluster involved in producing micropeptin in Microcystis aeruginosa was identified, providing insight into the non-ribosomal peptide synthetases (NRPSs) responsible for its synthesis. This research is significant for understanding the biosynthesis of cyclic peptides in cyanobacteria and may contribute to the synthetic production of micropeptin and related compounds (Nishizawa et al., 2011).
Properties
CAS No. |
186368-51-4 |
---|---|
Molecular Formula |
C40H62ClN9O18S2 |
Molecular Weight |
1056.55 |
IUPAC Name |
[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-2,8-bis[(2S)-butan-2-yl]-5-[(3-chloro-4-hydroxyphenyl)methyl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-1-oxo-3-sulfooxypropan-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C40H62ClN9O18S2/c1-7-19(3)30-39(59)67-21(5)31(48-35(55)28(68-70(63,64)65)18-66-69(60,61)62)36(56)45-24(10-9-15-44-40(42)43)33(53)46-25-12-14-29(52)50(37(25)57)32(20(4)8-2)38(58)49(6)26(34(54)47-30)17-22-11-13-27(51)23(41)16-22/h11,13,16,19-21,24-26,28-32,51-52H,7-10,12,14-15,17-18H2,1-6H3,(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H4,42,43,44)(H,60,61,62)(H,63,64,65)/t19-,20-,21+,24-,25-,26-,28+,29+,30-,31-,32-/m0/s1 |
InChI Key |
SBCCONGDAHGETE-HWXQPLKUSA-N |
SMILES |
CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC(=C(C=C3)O)Cl)C)C(C)CC)O)CCCN=C(N)N)NC(=O)C(COS(=O)(=O)O)OS(=O)(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Micropeptin 478B; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.